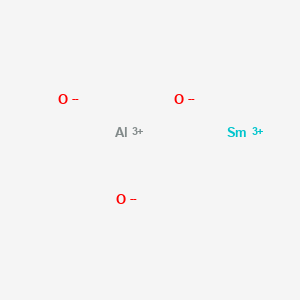
1-éthyl-1H-imidazole-2-thiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including those related to 1-ethyl-1H-imidazole-2-thiol, often involves copper-catalyzed reactions that utilize ethyl tertiary amines as carbon sources under aerobic oxidative conditions (Rao, Mai, & Song, 2017). Another approach includes copper(II)-mediated aerobic synthesis, emphasizing the role of copper as a catalyst in facilitating the formation of imidazole frameworks through aminomethylation and cycloisomerization of alkynes (Rassokhina et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-ethyl-1H-imidazole-2-thiol and its derivatives is characterized by the presence of an imidazole ring, a five-membered heterocycle containing nitrogen atoms. The ethyl group and thiol functionality introduce steric and electronic effects that influence the compound's reactivity and interactions. Detailed structural analyses often utilize NMR, IR, and MS techniques to elucidate the compound's framework and substitution patterns.
Chemical Reactions and Properties
Imidazole derivatives, including 1-ethyl-1H-imidazole-2-thiol, participate in various chemical reactions, such as thiolation, cycloisomerization, and C-N and C-S bond formation, under different catalytic conditions. For instance, iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as thiol surrogates demonstrates the compound's ability to undergo functionalization via C(sp2)-H bond activation (2015). Additionally, the use of flavin-iodine-coupled organocatalysis for the synthesis of 3-thioimidazo[1,2-a]pyridines highlights innovative methods for constructing C-N and C-S bonds aerobically (Okai et al., 2020).
Applications De Recherche Scientifique
Médecine
Les dérivés de l'imidazole, y compris le 1-éthyl-1H-imidazole-2-thiol, ont trouvé des applications importantes dans le domaine de la médecine . Ils jouent un rôle essentiel dans la synthèse de molécules biologiquement actives . Ces composés sont utilisés dans le développement de divers médicaments présentant des propriétés anticancéreuses, anti-âge, anticoagulantes, anti-inflammatoires, antimicrobiennes, antituberculeuses, antidiabétiques, antipaludiques et antivirales .
Chimie synthétique
En chimie synthétique, les dérivés de l'imidazole sont très polyvalents . Ils sont utilisés dans diverses réactions multicomposants menées dans différentes conditions . La synthèse des dérivés de l'imidazole a connu des progrès significatifs ces dernières années, avec un accent mis sur des méthodes plus écologiques et plus efficaces .
Applications industrielles
Les dérivés de l'imidazole sont également utilisés dans diverses applications industrielles . Ils agissent comme des régulateurs de croissance des plantes sélectifs, des fongicides, des herbicides et des agents thérapeutiques .
Chimie verte et catalyse organométallique
Les imidazoles ont trouvé des applications en chimie verte et en catalyse organométallique . Ils sont utilisés comme liquides ioniques et carbènes N-hétérocycliques (NHC)
Orientations Futures
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, future research may focus on developing novel synthesis methods for 1-ethyl-1H-imidazole-2-thiol and similar compounds.
Mécanisme D'action
Target of Action
1-Ethyl-1H-imidazole-2-thiol, like other imidazole-based compounds, has been shown to exhibit various pharmacological activities . The primary targets of this compound are enzymes such as α-glucosidase . α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can be an effective way of managing Type 2 Diabetes Mellitus .
Mode of Action
Imidazole-based compounds have been reported to inhibit the activity of α-glucosidase . This inhibition could be due to the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
The inhibition of α-glucosidase by 1-ethyl-1H-imidazole-2-thiol affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is slowed down, which can help manage blood glucose levels in individuals with Type 2 Diabetes Mellitus .
Pharmacokinetics
Imidazole compounds are known for their good tissue penetration and permeability , which could suggest favorable bioavailability for 1-ethyl-1H-imidazole-2-thiol.
Result of Action
The inhibition of α-glucosidase by 1-ethyl-1H-imidazole-2-thiol can lead to a decrease in postprandial hyperglycemia, which is a common symptom in individuals with Type 2 Diabetes Mellitus . This can help manage blood glucose levels and potentially alleviate some of the complications associated with this condition .
Propriétés
IUPAC Name |
3-ethyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMNGFFWUZNOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500608 | |
| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10583-83-2 | |
| Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10583-83-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 1-ethyl-1H-imidazole-2-thiol in the synthesis of sulfonylurea herbicides?
A: 1-Ethyl-1H-imidazole-2-thiol serves as a key building block in the synthesis of sulfonylurea derivatives with herbicidal properties []. It reacts with sulfonyl isocyanates to form the desired sulfonylurea compound. The reaction occurs in an inert solvent like tetrahydrofuran (THF) at temperatures ranging from -20°C to 50°C.
Q2: Can you elaborate on the structural characteristics of 1-ethyl-1H-imidazole-2-thiol?
A: While the provided research abstract [] focuses on the application of 1-ethyl-1H-imidazole-2-thiol in synthesizing more complex molecules, it doesn't delve into the specific structural characterization data like molecular formula, weight, or spectroscopic details of the compound itself. Further research in chemical databases or literature would be needed to obtain this information.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)






![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)

![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
